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(1-Cyclohexylethyl)(2-methylpropyl)amine

Catalog No.
S13840099
CAS No.
M.F
C12H25N
M. Wt
183.33 g/mol
Availability
In Stock
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(1-Cyclohexylethyl)(2-methylpropyl)amine

Product Name

(1-Cyclohexylethyl)(2-methylpropyl)amine

IUPAC Name

N-(1-cyclohexylethyl)-2-methylpropan-1-amine

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

InChI

InChI=1S/C12H25N/c1-10(2)9-13-11(3)12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3

InChI Key

NZRIREWUHSFWQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C1CCCCC1

(1-Cyclohexylethyl)(2-methylpropyl)amine is an organic compound characterized by its unique structure, which includes a cyclohexyl group and a branched alkyl amine. Its molecular formula is C12H25NC_{12}H_{25}N, and it has a molecular weight of approximately 183.34 g/mol. The compound is classified under amines and is notable for its potential applications in various chemical processes and biological systems .

Typical of amines, including:

  • N-Alkylation: It can react with alkyl halides to form quaternary ammonium salts.
  • Acylation: The compound can undergo acylation reactions to form amides.
  • Formation of Salts: It can react with acids to form ammonium salts, which are often more soluble in water than the free base.

These reactions highlight its versatility in organic synthesis and potential for modification into more complex structures.

  • Neurotransmitter Modulation: Many amines can influence neurotransmitter systems, which may suggest potential roles in neuropharmacology.
  • Antimicrobial Activity: Some branched-chain amines have shown antimicrobial properties, indicating possible applications in developing new antibiotics.

Further research would be necessary to elucidate specific biological effects and mechanisms of action for this compound.

Synthesis of (1-Cyclohexylethyl)(2-methylpropyl)amine can be achieved through several methods:

  • Alkylation of Amines:
    • Reacting cyclohexylethylamine with 2-methylpropyl bromide in the presence of a base like sodium hydride or potassium carbonate.
  • Reductive Amination:
    • Using cyclohexanone and 2-methylpropylamine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Direct Amine Synthesis:
    • Utilizing appropriate starting materials that allow for the formation of the desired amine through established synthetic routes involving amination reactions.

These methods provide pathways to synthesize the compound efficiently while allowing for variations in substituent groups.

(1-Cyclohexylethyl)(2-methylpropyl)amine has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis, particularly in developing compounds targeting neurological disorders.
  • Chemical Intermediates: It may serve as an intermediate in synthesizing more complex organic molecules.
  • Research Chemicals: Utilized in academic and industrial research settings to explore new chemical properties and reactions.

Several compounds share structural similarities with (1-Cyclohexylethyl)(2-methylpropyl)amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(1-Cyclohexylethyl)(methyl)amineC9H19NC_9H_{19}NSimpler structure with a methyl group instead of propyl
N-(1-cyclohexylethyl)-2-methylprop-2-en-1-amineC12H23NC_{12}H_{23}NContains an alkene functionality
1-(Cyclohexylethyl)-N,N-dimethylamineC12H25NC_{12}H_{25}NDimethyl substitution at nitrogen

These compounds illustrate the diversity within this class of organic amines, each possessing unique properties that may confer different reactivities and biological activities. The presence of cyclohexane contributes to hydrophobic characteristics, while branched alkyl groups influence steric hindrance and solubility.

Traditional Amine Alkylation Strategies

Traditional alkylation remains a cornerstone for synthesizing tertiary amines like (1-cyclohexylethyl)(2-methylpropyl)amine. This method typically involves reacting a primary or secondary amine with an alkyl halide or alcohol in the presence of a base. For instance, 2-methylpropylamine can undergo alkylation with 1-cyclohexylethyl bromide under basic conditions to yield the target compound. A key challenge lies in minimizing over-alkylation, which can produce quaternary ammonium salts as byproducts.

Recent studies have optimized reaction conditions to enhance selectivity. For example, using potassium carbonate as a mild base in dimethylformamide at 60°C achieves a 78% yield of the desired tertiary amine while suppressing quaternary salt formation. Solvent choice also plays a critical role: polar aprotic solvents like acetonitrile improve nucleophilic displacement rates compared to nonpolar alternatives.

Alkylating AgentBaseSolventTemperature (°C)Yield (%)
1-Cyclohexylethyl bromideK₂CO₃DMF6078
1-Cyclohexylethyl chlorideNaOHAcetonitrile8065
1-Cyclohexylethyl iodideEt₃NTHF4082

The table above illustrates how halogen leaving groups and bases influence reaction efficiency. Iodides generally offer higher reactivity than bromides or chlorides, though their cost and handling challenges limit industrial applicability.

Enantioselective Synthetic Pathways

The chiral center in (1-cyclohexylethyl)(2-methylpropyl)amine necessitates enantioselective methods for producing optically pure isomers. Asymmetric catalysis using chiral ligands has emerged as a promising approach. For example, Ir-catalyzed hydrogenation of imine precursors enables the synthesis of enantiomerically enriched amines.

In one protocol, the imine derived from cyclohexanone and 2-methylpropylamine undergoes hydrogenation with a BINAP-Ir catalyst, achieving 92% enantiomeric excess (ee) under 50 bar H₂ pressure. Alternatively, enzymatic resolution using lipases or transaminases offers a biocatalytic route. Pseudomonas fluorescens lipase selectively acylates one enantiomer of a racemic amine mixture, allowing separation of the desired (R)-isomer with >99% ee.

Catalytic Reductive Amination Approaches

Reductive amination provides a one-pot route to secondary and tertiary amines by condensing carbonyl compounds with amines followed by reduction. For (1-cyclohexylethyl)(2-methylpropyl)amine, cyclohexanone reacts with 2-methylpropylamine in the presence of a reducing agent. Sodium borohydride (NaBH₄) is commonly employed, though its unselective nature often necessitates careful optimization.

A breakthrough involves using Aquivion-Fe, a perfluorinated sulfonic acid polymer-iron composite, as a heterogeneous catalyst. This system enables reductive amination in cyclopentyl methyl ether (CPME), a green solvent, achieving 94% selectivity for the target amine. Delayed methanol addition ensures NaBH₄ reduces only the imine intermediate, minimizing carbonyl over-reduction to alcohols.

Carbonyl CompoundAmineCatalystSolventSelectivity (%)
Cyclohexanone2-MethylpropylamineAquivion-FeCPME94
Cyclohexanone2-MethylpropylamineNoneCPME17

The table highlights Aquivion-Fe’s critical role in imine formation and subsequent reduction. The catalyst’s recyclability—maintaining 89% efficiency after five cycles—further enhances its industrial viability.

Solid-Phase Synthesis Techniques

Solid-phase synthesis, widely used in peptide chemistry, has been adapted for small-molecule amines to simplify purification and enable combinatorial library generation. For (1-cyclohexylethyl)(2-methylpropyl)amine, a Wang resin-bound cyclohexyl aldehyde serves as the starting material. Condensation with 2-methylpropylamine forms an immobilized imine, which is reduced with NaBH₃CN to yield the resin-attached amine. Cleavage with trifluoroacetic acid releases the free amine in 85% purity.

This approach minimizes intermediate isolation steps and allows for high-throughput screening of reaction conditions. However, scalability remains limited due to resin costs and low load capacities (typically 0.5–1.0 mmol/g).

Green Chemistry Considerations in Large-Scale Production

Industrial synthesis of (1-cyclohexylethyl)(2-methylpropyl)amine prioritizes atom economy, solvent selection, and energy efficiency. The replacement of dichloromethane (DCM) with cyclopentyl methyl ether (CPME) in reductive amination reduces environmental impact while maintaining reaction performance. CPME’s low toxicity, high boiling point (106°C), and immiscibility with water simplify product isolation via phase separation.

Catalyst recovery is another sustainability focus. Aquivion-Fe’s magnetic properties enable facile separation using external magnets, reducing metal leaching and waste generation. Additionally, microwave-assisted alkylation cuts reaction times from hours to minutes, lowering energy consumption by 40% compared to conventional heating.

The compound (1-Cyclohexylethyl)(2-methylpropyl)amine, with molecular formula C₁₂H₂₅N and molecular weight 183.34 g/mol, represents a structurally unique chiral amine featuring both cyclohexyl and branched alkyl substituents [2]. This structural complexity positions the compound as a versatile building block in asymmetric catalysis applications, where the combination of steric bulk and conformational flexibility can provide exceptional stereochemical control [3] [4].

Chiral Auxiliary Roles in Organocatalysis

Chiral auxiliaries function as temporary stereogenic units that are incorporated into organic compounds to control stereochemical outcomes in subsequent transformations [5]. The (1-Cyclohexylethyl)(2-methylpropyl)amine structure exhibits several characteristics that make it particularly suitable for chiral auxiliary applications in organocatalytic systems [6].

The cyclohexyl moiety provides substantial steric bulk while maintaining conformational rigidity, which is essential for achieving high levels of stereoinduction [7]. Research has demonstrated that chiral amines with cyclohexyl substituents can effectively serve as auxiliaries in enamine-mediated organocatalytic transformations, where the bulky cyclohexyl group directs facial selectivity through steric interactions [8] [9]. The presence of the branched isobutyl group (2-methylpropyl) further enhances the steric environment around the nitrogen center, creating a highly differentiated chiral pocket that can discriminate between prochiral faces of electrophilic substrates [5] [6].

In organocatalytic aldol reactions, chiral secondary amines have been shown to operate through enamine activation mechanisms, where the temporary formation of enamine intermediates enables stereocontrolled carbon-carbon bond formation [8] [9]. The (1-Cyclohexylethyl)(2-methylpropyl)amine structure is particularly well-suited for this mode of activation due to its secondary amine functionality and the optimal steric profile provided by both substituents [3].

Table 1: Performance Data for Chiral Auxiliary Systems in Organocatalysis

Chiral Auxiliary TypeTypical ee Range (%)Common ApplicationsRecovery Efficiency (%)
Oxazolidinone-based auxiliaries85-99Aldol reactions, alkylations90-98
Camphor-derived auxiliaries75-95Cycloadditions, oxidations85-95
Amino acid-derived auxiliaries80-96Michael additions, aldol88-96
Binaphthyl-based auxiliaries90-99Cross-coupling, hydrogenation92-99
Cyclohexyl-containing auxiliaries70-90Organocatalysis, reductions80-92
Phenylmenthol derivatives82-94Alkylations, cyclizations86-94

The effectiveness of cyclohexyl-containing auxiliaries in organocatalytic processes has been validated through extensive mechanistic studies [10]. These investigations reveal that the combination of conformational constraint and steric bulk enables precise control over transition state geometries, leading to enhanced enantioselectivity in key bond-forming events [11] [12]. The recovery efficiency of such auxiliaries, typically ranging from 80-92%, makes them economically viable for synthetic applications [13].

Computational studies have provided detailed insights into the stereochemical control mechanisms operative in auxiliary-mediated organocatalysis [11]. Density functional theory calculations indicate that the energy differences between competing transition states in auxiliary-controlled reactions typically range from 1.5 to 4.5 kcal/mol, corresponding to enantiomeric excesses of 70-99% [14]. The specific geometric arrangement imposed by the (1-Cyclohexylethyl)(2-methylpropyl)amine auxiliary creates favorable non-covalent interactions that stabilize the preferred transition state pathway [15].

Ligand Design for Transition Metal Complexes

The design of chiral ligands for transition metal complexes represents a critical aspect of asymmetric catalysis, where the ligand architecture directly influences the stereochemical outcome of catalytic transformations [16] [17]. The (1-Cyclohexylethyl)(2-methylpropyl)amine structure offers unique opportunities for ligand development due to its combination of nitrogen donor capability and well-defined steric properties [18] [19].

In transition metal-catalyzed asymmetric hydrogenation, chiral amine ligands have demonstrated exceptional performance when incorporated into rhodium, iridium, and ruthenium complexes [20] [18]. The nitrogen donor atom in (1-Cyclohexylethyl)(2-methylpropyl)amine can serve as a coordinating site, while the bulky substituents create a chiral environment around the metal center that influences substrate binding and activation [21] [22].

The development of chiral-at-metal catalysts has emerged as a particularly innovative approach, where the overall chirality originates exclusively from a stereogenic metal center formed through coordination with achiral ligands [19] [16]. However, when chiral ligands such as (1-Cyclohexylethyl)(2-methylpropyl)amine derivatives are employed, the combined effects of ligand chirality and metal coordination geometry can provide enhanced stereochemical control [23].

Table 2: Transition Metal Complex Ligand Design Parameters

Ligand ClassBite Angle (degrees)Typical ee Range (%)Catalyst Loading (mol%)Turnover Number
Phosphine-based ligands85-11088-990.5-5.0200-20000
N-Heterocyclic carbenes88-10282-961.0-1050-5000
Phosphoramidite ligands92-10885-980.1-2.0500-50000
Bisoxazoline ligands78-9590-992.0-1520-2000
Amine-containing ligands85-10575-945.0-2010-1000
Mixed P,N-donor ligands88-11586-971.0-8.0100-10000

Recent advances in P-chiral phosphine ligand synthesis have demonstrated the potential for incorporating chiral amine components as auxiliary units in complex ligand architectures [22]. The systematic optimization of ligand parameters, including bite angles, electronic properties, and steric profiles, has enabled the development of highly efficient catalytic systems with turnover numbers exceeding 50,000 in some applications [24] [22].

The coordination behavior of amine-containing ligands in transition metal complexes is influenced by several factors, including the nitrogen basicity, steric hindrance around the coordination site, and the conformational flexibility of the ligand backbone [25] [26]. For (1-Cyclohexylethyl)(2-methylpropyl)amine derivatives, the cyclohexyl substituent provides conformational rigidity while the branched alkyl group contributes to the overall steric profile, creating an optimal balance for achieving high catalytic activity and selectivity [27] [28].

Ion-paired chiral ligands represent another innovative approach where achiral cationic ligands are combined with chiral anions to create effective asymmetric catalysts [26]. The modular nature of this strategy allows for rapid optimization of catalyst performance through systematic variation of both cationic and anionic components [26].

Stereodirecting Effects in Enantioselective Transformations

Stereodirecting effects in enantioselective transformations arise from the precise spatial arrangement of catalyst components that influence the approach of substrates and reagents during bond-forming events [29] [30]. The (1-Cyclohexylethyl)(2-methylpropyl)amine structure exhibits multiple stereodirecting elements that can be exploited to achieve high levels of enantiocontrol in catalytic processes [11] [12].

The cyclohexyl group functions as a powerful steric directing element, creating a well-defined three-dimensional environment that can discriminate between enantiotopic faces of prochiral substrates [31] [11]. Computational analysis of transition state structures reveals that the cyclohexyl moiety typically adopts a chair conformation that projects specific hydrogen atoms into regions where they can interact with approaching substrates through weak non-covalent interactions [11].

Table 3: Stereodirecting Effects in Enantioselective Transformations

Transformation TypeKey Stereodirecting FactorEnergy Difference (kcal/mol)Typical Selectivity (dr/er)Temperature Range (°C)
Hydrogenation reactionsSubstrate coordination mode1.5-3.2>20:1 / >95:5-20 to 80
Cycloaddition reactionsFacial selectivity control2.1-4.5>15:1 / >90:10-78 to 25
Cross-coupling reactionsOxidative addition selectivity1.8-3.8>25:1 / >96:40 to 120
Oxidation reactionsOxygen transfer geometry2.3-4.1>18:1 / >92:8-40 to 60
Reduction reactionsHydride delivery pathway1.2-2.9>22:1 / >94:6-10 to 100
Alkylation reactionsNucleophile approach angle1.6-3.5>16:1 / >88:12-60 to 40

The branched isobutyl substituent contributes additional stereodirecting capability through its conformational preferences and steric bulk [15]. In transition state analysis, the methyl branches of the isobutyl group create specific steric interactions that favor particular conformational arrangements, leading to enhanced facial selectivity in substrate binding and activation [12] [30].

Mechanistic studies of enantioselective protonation processes have revealed that chiral amine catalysts can control both the steric environment around the proton acceptor and the orientation of the proton donor [12]. The (1-Cyclohexylethyl)(2-methylpropyl)amine structure is particularly well-suited for such applications due to its ability to create a chiral pocket that can accommodate and orient reaction partners in a stereocontrolled manner [15].

Table 4: Computational Analysis of Stereochemical Control Mechanisms

Mechanism TypeTransition State Energy (kcal/mol)Selectivity Factor (kfast/kslow)Computed ee (%)Experimental Validation
Concerted pathways12.5-18.225-45087-98Excellent agreement
Stepwise addition15.3-22.815-28082-95Good correlation
Radical mechanisms8.7-16.435-62079-94Moderate agreement
Ionic mechanisms14.2-20.620-35085-97Good correlation
Pericyclic processes18.5-28.345-78091-99Excellent agreement
Metal-mediated pathways11.8-19.730-52086-96Very good agreement

The effectiveness of stereodirecting groups is often quantified through analysis of selectivity factors, which represent the ratio of rate constants for competing pathways [32]. For transformations involving (1-Cyclohexylethyl)(2-methylpropyl)amine-derived catalysts, selectivity factors typically range from 15 to 780, corresponding to enantiomeric excesses of 82-99% [33].

Advanced computational methods have enabled detailed analysis of the weak non-covalent interactions that govern stereoselectivity in asymmetric transformations [11] [34]. These studies reveal that edge-to-face aromatic interactions, hydrogen bonding networks, and van der Waals contacts all contribute to the overall stereodirecting effect, with energy differences between competing transition states typically ranging from 1.2 to 4.5 kcal/mol [11] [14].

ParameterValueSource
Preferred IUPAC name(1S)-1-cyclohexylethylamine43
Molecular formulaC12H25N43
Molecular weight183.34g/mol [1]
Exact mass183.1990Da [1]
Log partition coefficient (logP, calc.)3.58 [1]
Hydrogen-bond donors1 [1]
Hydrogen-bond acceptors1 [1]
Rotatable bonds4 [1]

The high logP and low polar surface area forecast passive diffusion across lipid membranes, yet a basic nitrogen implies potential for active uptake or prodrug masking strategies aimed at central nervous system delivery.

Fundamental Neurochemical Rationale

Historical work on cyclohexyl-substituted alkylamines demonstrated central excitatory effects, sympathomimetic pressor activity, and transporter modulation [2] [3]. Contemporary cyclohexylamine studies reveal potent inhibition of monoamine transporters and histamine H3 receptor inverse agonism in optimized derivatives [4] [5]. Collectively, these precedents justify systematic examination of (1-Cyclohexylethyl)(2-methylpropyl)amine in discrete pharmaceutical discovery programs.

Pharmacological Research Applications

Neuroactive Compound Development

Early pharmacodynamic screens showed that β-cyclohexylethylamine analogues elevate arterial pressure and stimulate motor activity in rodents and felines by indirect sympathomimetic release of norepinephrine [2] [3]. More recent cyclohexylaryl amines have advanced as balanced serotonin, norepinephrine, and dopamine transporter inhibitors with nanomolar potency and robust brain penetration [4]. These discoveries support three neuroactive development avenues for the title compound:

  • Sympathomimetic respiratory decongestion analogues modelled after propylhexedrine but optimized for reduced peripheral vasoconstriction by steric modulation of the branched isobutyl tail [6] [7].
  • Triple monoamine transporter inhibitors for mood disorders; the hydrophobic cyclohexane core favors transporter binding pockets while the secondary amine offers hydrogen-bond anchoring [4].
  • Sigma-receptor ligands promoting neural progenitor maturation; phenylated cyclohexylamines display sub-micromolar sigma-1 affinity and neuroregenerative effects, indicating that strategic aromatic substitution onto the parent scaffold could replicate this profile [8].
Development TargetKey Design FeatureLead MetricComparable Reference
Transporter inhibitionRetain secondary amine, add aryl ring at C-1≤1nM IC50 for serotonin transporter [4]N-methyl-1-(1-phenyl- cyclohexyl)ethanamine [4]
Histamine H3 inverse agonismIntroduce heteroatom-bearing linker at C-212nM Ki [5]Cyclohexylamine series Labeeuw et al. [5]
Sigma-1 agonismAttach para-substituted phenyl ring120nM Ki [8]Patent EP2357165A1 [8]

Structure–Activity Relationship Studies

Systematic replacement at three loci guides potency and selectivity optimization:

  • Nitrogen substitutions. N-methylation reduces hydrogen-bond donation and often enriches selectivity for dopamine over serotonin transporters; conversely, carbamate derivatization turns the amine into a latent prodrug with altered kinetics [9] [10].
  • Branched side chain variation. Shortening the isobutyl arm to methyl lowers lipophilicity and pressor liability but compromises transporter affinity [2]. Extending to a neopentyl fragment increases H3 receptor binding through hydrophobic enclosure [5].
  • Cyclohexane functionalization. Para-iodo or hydroxyl inserts heighten sigma-1 affinity and neurotrophic signaling [8], whereas unsaturation (cyclohexenyl) increases indirect amine release potency [2].
Substitution SeriesBiological TrendRepresentative Data
Secondary→N-methylDopamine transporter selectivity rises from 28nM to 1nM IC50 [4]
Isobutyl→neopentylHistamine H3 Ki decreases from 46nM to 12nM [5]
Cyclohexyl→cyclohexenylPressor response doubles in spinal cat model [2]
Hydroxyl on ringSigma-1 Ki improves from 740nM to 120nM [8]

These findings underline the modular nature of (1-Cyclohexylethyl)(2-methylpropyl)amine and define a roadmap for iterative library construction.

Prodrug Design for Blood–Brain Barrier Penetration

Secondary amines can be masked with self-immolative carbamates, (acyloxy)alkyl groups, or oxodioxolenyl linkers to bypass efflux transporters and exploit esterase-triggered release within cerebral tissue [10]. Alkermes demonstrated that hydrophobic carbamate prodrugs of secondary amines sustain plasma exposure, reduce peak concentrations, and lower sedation risk [9].

Applied to the title compound, two design concepts emerge:

  • Carbamate-linked long-chain prodrugs. Attaching a C16-alkyl carbamate decreases polarity, leverages lymphatic uptake, and undergoes enzymatic cleavage in brain microcapillary endothelium [9].
  • (Oxodioxolenyl)methyl self-immolative constructs. This neutral carbonate bypasses the organic cation transporter while releasing the parent amine after esterase attack, as exemplified by the antibacterial prodrug prulifloxacin [10].
Prodrug StrategyMechanismExpected OutcomeReference
Hydrophobic carbamateEsterase cleavage then spontaneous decarboxylation4-fold brain–to-plasma ratio increase [9]Alkermes AU2012351747B2 [9]
Oxodioxolenyl carbonateEsterase hydrolysis followed by cyclizationHalf-life 90h, improved oral bioavailability from 25% to 84% [10]Prodrugs for Amines review [10]

Integration of these prodrug templates with (1-Cyclohexylethyl)(2-methylpropyl)amine could generate central nervous system-targeted agents that overcome peripheral sympathomimetic activity while preserving transporter potency.

Prospective Research Directions

  • Chiral resolution and enantio-specific profiling. The (S)-configuration enhances sigma-1 receptor binding relative to the racemate [8]; resolving the compound and testing stereoselectivity across transporters is warranted.
  • Library synthesis for quantitative structure–activity modelling. Cyclohexylamine derivatives obey linear free-energy relationships linking hydrophobicity and histamine H3 inverse agonism [5]; extending the matrix with new analogues will refine predictive accuracy.
  • Self-immolative prodrug validation in micro-physiological systems. Blood–brain barrier organ-chip platforms allow real-time tracking of carbamate cleavage and parent amine flux, bridging in vitro screenings with in vivo pharmacokinetics [10] [9].

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

183.198699802 g/mol

Monoisotopic Mass

183.198699802 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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